molecular formula C11H8BrClN2O2 B13707220 5-Bromo-4-(2-chloro-4-methoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2-chloro-4-methoxyphenyl)imidazole-2-carbaldehyde

Katalognummer: B13707220
Molekulargewicht: 315.55 g/mol
InChI-Schlüssel: QYQSHLPSNGKRAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “MFCD33022684” is a chemical substance with unique properties and applications. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of the compound “MFCD33022684” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of “MFCD33022684” is scaled up using optimized methods to ensure consistency and efficiency. This often involves the use of large-scale reactors and continuous production techniques to meet the demand for the compound in various applications.

Analyse Chemischer Reaktionen

Types of Reactions: The compound “MFCD33022684” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022684” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “MFCD33022684” depend on the type of reaction and the reagents used. These products can include derivatives with modified functional groups, which may have different properties and applications.

Wissenschaftliche Forschungsanwendungen

The compound “MFCD33022684” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, “MFCD33022684” could be investigated for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of “MFCD33022684” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to “MFCD33022684” include those with comparable molecular structures and reactivity. These compounds may share similar functional groups and undergo similar types of reactions.

Uniqueness: What sets “MFCD33022684” apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and specific applications. This uniqueness makes it a valuable compound in various scientific and industrial fields.

Eigenschaften

Molekularformel

C11H8BrClN2O2

Molekulargewicht

315.55 g/mol

IUPAC-Name

5-bromo-4-(2-chloro-4-methoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H8BrClN2O2/c1-17-6-2-3-7(8(13)4-6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

QYQSHLPSNGKRAN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C2=C(NC(=N2)C=O)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.